molecular formula C5H11B B1443099 1-Bromopentane-4,4,5,5,5-D5 CAS No. 83418-34-2

1-Bromopentane-4,4,5,5,5-D5

Cat. No. B1443099
CAS RN: 83418-34-2
M. Wt: 156.08 g/mol
InChI Key: YZWKKMVJZFACSU-ZBJDZAJPSA-N
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Description

1-Bromopentane-4,4,5,5,5-D5 is a stable isotope-labelled compound . It is a type of bromoalkane, which is a group of compounds consisting of pentane isomers with one or more hydrogen atoms replaced by bromine atoms .


Synthesis Analysis

Most 1-bromoalkanes, including 1-Bromopentane-4,4,5,5,5-D5, are prepared by free-radical addition of hydrogen bromide to the 1-alkene . The synthesis of this compound involves state-of-the-art technology to produce stable isotopes that are highly enriched and isotopically labeled to the highest standards .


Molecular Structure Analysis

The molecular formula of 1-Bromopentane-4,4,5,5,5-D5 is C5H6D5Br . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

1-Bromopentane-4,4,5,5,5-D5, like other bromoalkanes, is prepared by free-radical addition of hydrogen bromide to the 1-alkene . It can also be formed by the reaction of 1-pentanol with hydrogen bromide .

Scientific Research Applications

Synthesis Applications

  • Synthesis of l-bromopentane : Utilizing solid Mo-Ni catalysts, l-bromopentane is prepared from 1-pentanol and Br-containing substances, achieving a yield of 90% (Fan Ying, 2002).
  • Synthesis of Nonlinear Chromophore 4'-(Pentyloxy)-4-Biphenyl Carbonitrile (5OCB) : 1-bromopentane is synthesized by the sulfur-bromine method for use in synthesizing 5OCB, showing that 1-bromopentane can be crucial in the synthesis of specialized organic compounds (Ruan Zhan-jun, 2005).

Chemical Properties and Interactions

  • Study of Elimination Reactions : In an undergraduate organic laboratory setting, 1-bromopentane is used to investigate elimination reactions, showcasing its educational value in understanding organic chemistry (Devin R. Latimer, 2003).
  • Conformational Studies in 1-bromopentane : Research on the Raman and infrared spectra of monodeuterated species of 1-bromopentane reveals insights into the conformational polymorphism and local conformation of alkyl chains (K. Ohno, H. Yoshida, H. Matsuura, 1996).

Physical Properties

Chemical Separation and Recognition

  • Selective Recognition and Separation of Organic Isomers : The application of 1-bromopentane in the selective recognition and separation of organic isomers using pillararene-based charge-transfer cocrystals is a notable application in analytical chemistry (Shaoming Xue et al., 2022).

Ultrasonic Studies

  • Ultrasonic Studies on Binary Liquid Mixtures : The role of 1-bromopentane in binary liquid mixtures with hydrocarbons was studied using ultrasonic methods, providing insights into its interaction with other compounds (S. Yadava, A. Yadav, 2005).

Safety and Hazards

1-Bromopentane-4,4,5,5,5-D5 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Mechanism of Action

As for “1-Bromopentane-4,4,5,5,5-D5”, it is a deuterated version of 1-Bromopentane, meaning that some of the hydrogen atoms in the molecule have been replaced with deuterium, a heavier isotope of hydrogen . The presence of deuterium can sometimes alter the properties of the compound, including its reactivity and the rate at which it participates in chemical reactions.

properties

IUPAC Name

5-bromo-1,1,1,2,2-pentadeuteriopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWKKMVJZFACSU-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromopentane-4,4,5,5,5-D5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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